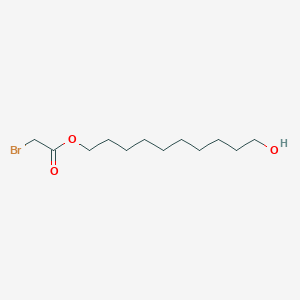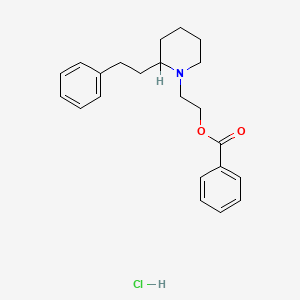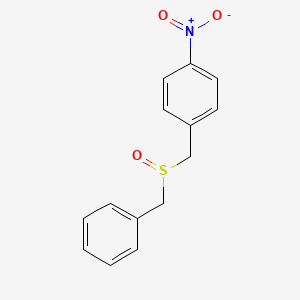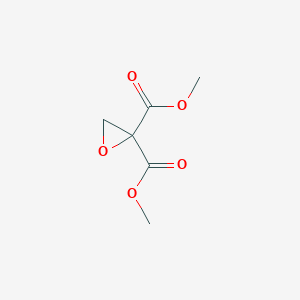
Dimethyl oxirane-2,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl oxirane-2,2-dicarboxylate is an organic compound with the molecular formula C6H8O5. It is also known by other names such as dimethyl cis-2,3-epoxysuccinate and dimethyl cis-oxirane-2,3-dicarboxylate . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and two ester groups attached to the ring. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl oxirane-2,2-dicarboxylate can be synthesized through several methods. One common synthetic route involves the epoxidation of dimethyl maleate using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds through the formation of an epoxide ring, resulting in the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of eco-friendly and sustainable methods. For example, bio-based epoxy monomers derived from furan precursors can be used to produce this compound. These methods are not only environmentally friendly but also cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl oxirane-2,2-dicarboxylate undergoes various chemical reactions, including:
Ring-opening reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of diols or other products.
Substitution reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the epoxide ring.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to catalyze the ring-opening of the epoxide.
Basic conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for base-catalyzed ring-opening reactions.
Oxidizing agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include diols, substituted epoxides, and various oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl oxirane-2,2-dicarboxylate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of dimethyl oxirane-2,2-dicarboxylate involves the reactivity of the epoxide ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. When the ring is opened, it can form various products depending on the nature of the nucleophile and the reaction conditions . The molecular targets and pathways involved in these reactions include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical structures .
Vergleich Mit ähnlichen Verbindungen
Dimethyl oxirane-2,2-dicarboxylate can be compared with other similar compounds such as:
Dimethyl maleate: A precursor in the synthesis of this compound.
Dimethyl fumarate: Another related compound with similar chemical properties.
Dimethyl succinate: A compound with two ester groups but lacking the epoxide ring.
The uniqueness of this compound lies in its epoxide ring, which imparts distinct reactivity and chemical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
78465-00-6 |
|---|---|
Molekularformel |
C6H8O5 |
Molekulargewicht |
160.12 g/mol |
IUPAC-Name |
dimethyl oxirane-2,2-dicarboxylate |
InChI |
InChI=1S/C6H8O5/c1-9-4(7)6(3-11-6)5(8)10-2/h3H2,1-2H3 |
InChI-Schlüssel |
PJLQPEUDSPSLDR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CO1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


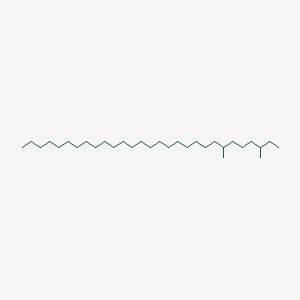
![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
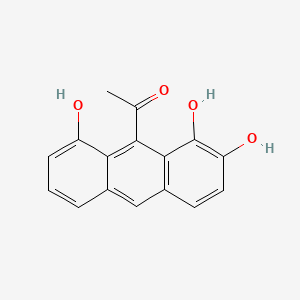
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)



![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)


